4-Ethylpiperazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylpiperazine-2-carboxylic acid is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethylpiperazine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: Industrial production of piperazine derivatives often involves catalytic processes. For example, the production of piperazine (PP) can be achieved using ethylene glycol and ammonia as raw materials, although this method yields lower amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethylpiperazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Nucleophilic substitution reactions are common for piperazine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of primary alcohols can yield carboxylic acids, while reduction of nitriles can yield amines .
Scientific Research Applications
4-Ethylpiperazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethylpiperazine-2-carboxylic acid involves its interaction with specific molecular targets. For example, piperazine derivatives can act as enzyme inhibitors or receptor agonists/antagonists. The exact pathways and targets depend on the specific application and the structure of the derivative.
Comparison with Similar Compounds
Piperazine: The parent compound, used in various pharmaceutical applications.
1-Methylpiperazine: Another derivative with similar properties.
2,5-Dimethylpiperazine: A derivative with two methyl groups, used in different chemical reactions.
Uniqueness: 4-Ethylpiperazine-2-carboxylic acid is unique due to the presence of the ethyl group and the carboxylic acid functional group. This combination of functional groups provides distinct chemical properties and reactivity compared to other piperazine derivatives.
Properties
Molecular Formula |
C7H14N2O2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-ethylpiperazine-2-carboxylic acid |
InChI |
InChI=1S/C7H14N2O2/c1-2-9-4-3-8-6(5-9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11) |
InChI Key |
YCBVAMLDFWKNFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCNC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.